molecular formula C10H17N3O2 B13990956 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine

6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine

Cat. No.: B13990956
M. Wt: 211.26 g/mol
InChI Key: LOJQWXFZNNKOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine is a chemical compound for research use. It features a pyridazine core, a heterocycle noted in medicinal chemistry for its high dipole moment and hydrogen-bonding capacity, which can be advantageous in drug discovery for molecular recognition . Researchers are exploring this class of compounds for various potential applications in developing new therapeutic agents. As a supplier, we provide this high-purity compound to support innovative scientific investigations. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridazin-3-amine

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-7-6-14-9-5-4-8(11)12-13-9/h4-5H,6-7H2,1-3H3,(H2,11,12)

InChI Key

LOJQWXFZNNKOGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCOC1=NN=C(C=C1)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 3-Amino-6-methoxypyridazine

A crucial intermediate is 3-amino-6-methoxypyridazine , which can be synthesized by nucleophilic substitution of 3-amino-6-chloropyridazine with sodium methoxide in methanol. This reaction is typically carried out in a sealed Carius tube at elevated temperature (~20 hours), followed by purification steps involving charcoal treatment and recrystallization. The product is obtained as a white crystalline solid with a melting point of 103-105 °C.

Step Reagents & Conditions Yield/Notes
1 3-amino-6-chloropyridazine + sodium methoxide in methanol Sealed tube, 20 h, elevated temp
2 Workup: filtration, evaporation, recrystallization White crystalline solid, mp 103-105 °C

This intermediate provides the amino group at position 3 and a methoxy substituent at position 6, which can be further modified.

Introduction of the Bulky Alkoxyethyl Group at Position 6

To install the bulky 2-[(1,1-dimethylethyl)oxy]ethyl substituent on the pyridazine ring at position 6, etherification reactions are employed. The general approach involves nucleophilic substitution of a leaving group (e.g., chloro or methoxy) at position 6 with the corresponding alkoxyethyl nucleophile.

The alkoxyethyl moiety is typically introduced as a protected or pre-formed ether such as a tert-butyl-protected hydroxyethyl derivative, which ensures the stability of the bulky group during the reaction.

Representative Etherification Procedure

While specific protocols for this exact compound are scarce, analogous etherifications in related pyridazine systems use the following conditions:

Parameter Details
Solvent Polar aprotic solvents like DMF or THF
Base Potassium carbonate or sodium hydride
Temperature Room temperature to 80 °C
Time Several hours to overnight
Atmosphere Inert atmosphere (nitrogen or argon)
Purification Column chromatography or preparative HPLC

For example, a procedure analogous to the preparation of 3-amino-6-methoxypyridazine involves substitution of 3-amino-6-chloropyridazine with sodium alkoxide derived from 2-[(1,1-dimethylethyl)oxy]ethanol under reflux conditions.

Catalytic Methods

In some cases, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination or etherification) may be employed to install complex substituents on heterocycles. Although no direct report for this compound was found, related compounds have been synthesized using palladium catalysts such as PdCl2(PPh3)2 or Pd(PPh3)4 with bases like potassium carbonate in mixed solvents (THF/water or DMF/water) under inert atmosphere.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for related pyridazine etherification and amination reactions, which can be adapted for the preparation of this compound:

Reaction Step Reagents & Catalysts Conditions Yield (%) Notes
Nucleophilic substitution of 3-amino-6-chloropyridazine Sodium methoxide in methanol 20 h, sealed tube, elevated temp ~60-70 Produces 3-amino-6-methoxypyridazine
Etherification with bulky alkoxyethyl group Alkoxyethyl sodium alkoxide, K2CO3, Pd catalyst (optional) RT to 80 °C, inert atmosphere 50-70 Requires optimization for bulky group
Palladium-catalyzed coupling PdCl2(PPh3)2, CuI, K2CO3, THF/water 20 °C, 48 h, inert atmosphere ~64 Analogous to aryl ether synthesis

Analytical Data and Purification

  • Purification is typically achieved by silica gel chromatography using dichloromethane or ethyl acetate/petroleum ether mixtures.
  • Analytical confirmation involves melting point determination, 1H NMR spectroscopy, and mass spectrometry.
  • For example, related compounds show characteristic 1H NMR signals for aromatic protons and methoxy/alkoxy groups, and MS confirms molecular ion peaks consistent with the expected molecular weight.

Summary and Outlook

The preparation of This compound relies on:

  • Starting from 3-amino-6-chloropyridazine or 3-amino-6-methoxypyridazine intermediates.
  • Performing nucleophilic substitution or palladium-catalyzed etherification to introduce the bulky alkoxyethyl substituent.
  • Employing inert atmosphere and controlled temperature to optimize yields.
  • Purifying the final product by chromatographic techniques and confirming structure by spectroscopic methods.

While direct literature on this exact compound is limited, the synthesis can be inferred and adapted from closely related pyridazine derivatives and etherification methodologies documented in the chemical literature.

Chemical Reactions Analysis

Types of Reactions

6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or ether linkage, where nucleophiles such as halides or alkoxides replace existing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions can be conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridazinamine derivatives with various functional groups.

Scientific Research Applications

6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Analysis

  • Tert-butyl ether: Present in 6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine and buprofezin. In buprofezin, it contributes to insecticidal activity by disrupting chitin synthesis .
  • Amine group : The 3-pyridazinamine moiety may interact with biological targets (e.g., enzymes, receptors) similarly to oxymatrine’s tertiary amine, which modulates cytochrome P-450 and enhances chemotherapeutic activation .

Pharmacological and Toxicological Insights

  • Oxymatrine vs. Matrine: Oxymatrine demonstrates superior hepatoprotective and antitumor effects compared to matrine, reducing ALT (55%↓), γ-GT (42%↓), and tumor nodules (60%↓) in rat models . It also synergizes with cyclophosphamide, reducing required doses by 50% while maintaining efficacy .

Metabolic and Structural Limitations

  • The tertiary butyl group in this compound may hinder metabolic clearance compared to oxymatrine’s lactone ring, which undergoes hydrolysis to active metabolites .
  • Lack of a fused ring system (unlike oxymatrine’s quinolizidine core) may limit target specificity.

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